molecular formula C6H7BrN2O2 B8506339 2-Bromo-N-isoxazol-3-yl-propionamide

2-Bromo-N-isoxazol-3-yl-propionamide

Cat. No.: B8506339
M. Wt: 219.04 g/mol
InChI Key: BRGHUYOHHOKWJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N-isoxazol-3-yl-propionamide is a useful research compound. Its molecular formula is C6H7BrN2O2 and its molecular weight is 219.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H7BrN2O2

Molecular Weight

219.04 g/mol

IUPAC Name

2-bromo-N-(1,2-oxazol-3-yl)propanamide

InChI

InChI=1S/C6H7BrN2O2/c1-4(7)6(10)8-5-2-3-11-9-5/h2-4H,1H3,(H,8,9,10)

InChI Key

BRGHUYOHHOKWJT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NOC=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (−40° C.) stirring solution of 3-aminoisoxazole (0.88 ml, 11.9 mmol) and triethylamine (1.99 ml, 14.3 mmol) in chloroform (6 ml) is added slowly, 2-bromopropionyl bromide (1.37 ml, 13.1 mmol) in chloroform (6 ml). The reaction mixture is stirred at −40° C. for 30 minutes, and then allowed to warm to room temperature. The mixture is then partitioned between 1M aqueous hydrochloric acid and ethyl acetate. The organic extract is washed with saturated sodium hydrogen carbonate, dried over Na2SO4 and the solvent removed in vacuo to afford the titled compound as a yellow oil.
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
1.99 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.37 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three

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